molecular formula C22H25N5O B12783551 Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- CAS No. 136816-90-5

Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)-

Cat. No.: B12783551
CAS No.: 136816-90-5
M. Wt: 375.5 g/mol
InChI Key: GSPYACVZNDUSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine moiety, and an indole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperazine intermediate.

    Attachment of the Indole Group: The indole moiety is often introduced through coupling reactions, such as Suzuki or Heck coupling, using indole derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.

    Chemical Biology: The compound serves as a tool in chemical biology for probing cellular pathways and identifying molecular targets.

    Industrial Applications: It is utilized in the synthesis of complex organic molecules and as a precursor in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds with similar piperazine structures but different substituents, such as 1-(2-pyridinyl)piperazine.

    Indole Derivatives: Compounds containing the indole moiety, such as indole-3-carboxaldehyde.

    Pyridine Derivatives: Compounds with pyridine rings, such as 2-aminopyridine.

Uniqueness

Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is unique due to its combination of piperazine, pyridine, and indole moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.

Properties

CAS No.

136816-90-5

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

[4-[3-(cyclopropylmethylamino)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone

InChI

InChI=1S/C22H25N5O/c28-22(20-14-17-4-1-2-5-18(17)25-20)27-12-10-26(11-13-27)21-19(6-3-9-23-21)24-15-16-7-8-16/h1-6,9,14,16,24-25H,7-8,10-13,15H2

InChI Key

GSPYACVZNDUSOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(N=CC=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.